7-Azaspiro[3.5]nonan-9-ol
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Overview
Description
7-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spiro structure, which consists of two rings sharing a single atom. The presence of a nitrogen atom in the ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-9-ol typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, making the process suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-9-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used for the reduction of the azaspiro ketone intermediate.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
7-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-9-ol involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s spirocyclic structure allows it to bind efficiently to the active site of the enzyme, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonan-2-ol: This compound is structurally similar but differs in the position of the hydroxyl group.
7-Azaspiro[3.5]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
7-Azaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 9-position. This combination of features makes it particularly interesting for research into enzyme inhibitors and other biologically active molecules .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C8H15NO/c10-7-6-9-5-4-8(7)2-1-3-8/h7,9-10H,1-6H2 |
InChI Key |
ICNZGNXQOBERHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCC2O |
Origin of Product |
United States |
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